molecular formula C26H21BN4O2 B13406813 (1-Trityl-1H-tetrazol-5-yl)phenylboronic acid

(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid

Cat. No.: B13406813
M. Wt: 432.3 g/mol
InChI Key: RGXBWQJYLQRDHW-UHFFFAOYSA-N
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Description

(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid is a compound with the molecular formula C26H21BN4O2. It is an aromatic boronic acid derivative that contains a tetrazole ring. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Trityl-1H-tetrazol-5-yl)phenylboronic acid typically involves the reaction of a tetrazole derivative with a boronic acid precursor. One common method includes the protection of the tetrazole group, followed by its reaction with a suitable borate in the presence of a base to form the desired boronic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the boronic acid group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds.

Scientific Research Applications

(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a building block for drug discovery.

    Industry: The compound is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of (1-Trityl-1H-tetrazol-5-yl)phenylboronic acid in chemical reactions involves the interaction of the boronic acid group with other reactants. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. The tetrazole ring can also participate in coordination chemistry, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative without the tetrazole ring.

    (1H-Tetrazol-5-yl)phenylboronic acid: Similar structure but without the trityl group.

    (2-(1-Trityl-1H-tetrazol-5-yl)phenyl)boronic acid: A closely related compound with slight structural variations.

Uniqueness

(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid is unique due to the presence of both the trityl-protected tetrazole ring and the boronic acid group. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C26H21BN4O2

Molecular Weight

432.3 g/mol

IUPAC Name

phenyl-(1-trityltetrazol-5-yl)oxyborinic acid

InChI

InChI=1S/C26H21BN4O2/c32-27(24-19-11-4-12-20-24)33-25-28-29-30-31(25)26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20,32H

InChI Key

RGXBWQJYLQRDHW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(O)OC2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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